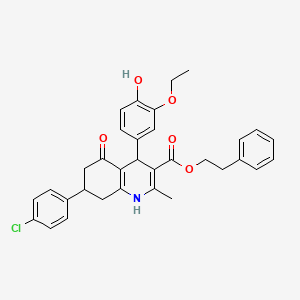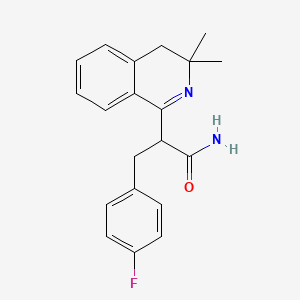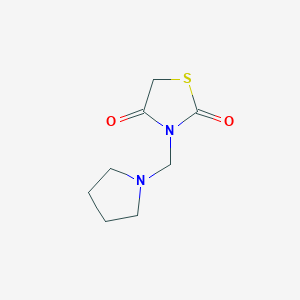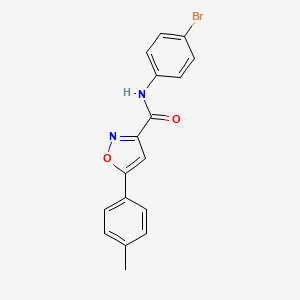![molecular formula C12H17ClOS B5185126 1-chloro-3-[3-(isopropylthio)propoxy]benzene](/img/structure/B5185126.png)
1-chloro-3-[3-(isopropylthio)propoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-chloro-3-[3-(isopropylthio)propoxy]benzene, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is commonly used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. The compound was first synthesized in the 1980s and has since been extensively studied for its pharmacological properties.
作用機序
1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 is a selective antagonist of β2-adrenergic receptors, meaning that it blocks the activation of these receptors by catecholamines. When 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 binds to the β2-adrenergic receptor, it prevents the binding of catecholamines and inhibits downstream signaling pathways. This leads to a decrease in the physiological effects of catecholamines, such as increased heart rate and bronchodilation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 are primarily related to its selective inhibition of β2-adrenergic receptors. In vitro studies have shown that 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 can inhibit the activation of β2-adrenergic receptors by catecholamines, leading to a decrease in intracellular cAMP levels and downstream signaling pathways. In vivo studies have shown that 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 can block the physiological effects of catecholamines, such as increased heart rate and bronchodilation.
実験室実験の利点と制限
One of the main advantages of using 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 in lab experiments is its selectivity for β2-adrenergic receptors. This allows researchers to study the specific role of these receptors in various physiological and pathological processes. However, one limitation of using 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 is its potential off-target effects on other receptors or signaling pathways. Additionally, the compound may have variable effects depending on the experimental conditions, such as the dose and route of administration.
将来の方向性
There are several future directions for research involving 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551. One area of interest is the role of β2-adrenergic receptors in immune function and inflammation. Studies have shown that β2-adrenergic receptors are expressed on immune cells and can modulate immune function, suggesting a potential therapeutic target for inflammatory diseases. Another area of interest is the development of more selective and potent β2-adrenergic receptor antagonists for therapeutic use. Finally, further studies are needed to fully understand the potential off-target effects and limitations of using 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 in lab experiments.
合成法
The synthesis of 1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 involves several steps, starting with the reaction of 1-chloro-3-nitrobenzene with isopropylthiol to form 1-chloro-3-(isopropylthio)benzene. This intermediate is then reacted with 3-chloropropyl chloroformate to form 1-chloro-3-[3-(isopropylthio)propoxy]benzene. The final product is obtained by purification through column chromatography.
科学的研究の応用
1-chloro-3-[3-(isopropylthio)propoxy]benzene 118,551 is primarily used in scientific research to study the role of β2-adrenergic receptors in various physiological and pathological processes. β2-adrenergic receptors are G protein-coupled receptors that are activated by the catecholamines epinephrine and norepinephrine. These receptors are widely distributed in the body and play a crucial role in regulating various physiological processes, including cardiovascular function, metabolism, and immune function.
特性
IUPAC Name |
1-chloro-3-(3-propan-2-ylsulfanylpropoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClOS/c1-10(2)15-8-4-7-14-12-6-3-5-11(13)9-12/h3,5-6,9-10H,4,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZONWJZXPFNHOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCCCOC1=CC(=CC=C1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-3-(3-propan-2-ylsulfanylpropoxy)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(2,4-dimethoxy-3-methylbenzyl)-11-methyl-1,2,3,3a,4,5,6,7-octahydro[1,4]diazepino[3,2,1-jk]carbazole](/img/structure/B5185044.png)

![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(3-nitrophenyl)benzenesulfonamide](/img/structure/B5185060.png)



![1-[4-(4-chloro-2-methylphenoxy)butyl]piperidine oxalate](/img/structure/B5185079.png)


![5-[4-(allyloxy)benzylidene]-1-(1,3-benzodioxol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5185101.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-cyclohexylpiperazine oxalate](/img/structure/B5185107.png)
![3-(4-chlorophenyl)-5-(3-methoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5185118.png)
![2-[(2-chloro-4-nitrobenzoyl)amino]-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5185129.png)
![1-[2-anilino-5-(4-methoxyphenyl)-3-thienyl]ethanone](/img/structure/B5185135.png)